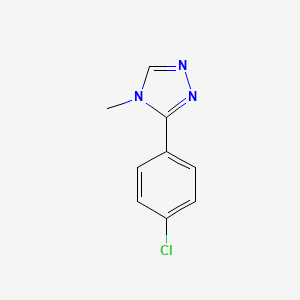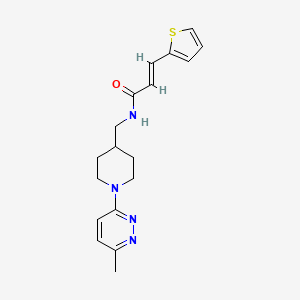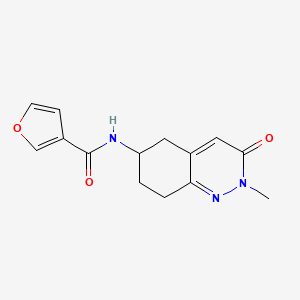![molecular formula C10H14ClF2NO B2585974 (1R)-1-[4-(2,2-ジフルオロエトキシ)フェニル]エタンアミン塩酸塩 CAS No. 2411177-24-5](/img/structure/B2585974.png)
(1R)-1-[4-(2,2-ジフルオロエトキシ)フェニル]エタンアミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoroethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
科学的研究の応用
(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the difluoroethoxy phenyl intermediate. This intermediate is then subjected to amination reactions to introduce the ethanamine group. The final step involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. The production process is designed to be scalable, allowing for the manufacture of large quantities of the compound for various applications.
化学反応の分析
Types of Reactions
(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethoxy phenyl ketones, while reduction can produce amine derivatives.
作用機序
The mechanism of action of (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group plays a crucial role in modulating the compound’s binding affinity and activity. The compound may exert its effects through pathways involving signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanol
- (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanone
- (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanoic acid
Uniqueness
Compared to similar compounds, (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride stands out due to its unique combination of the difluoroethoxy group and ethanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(1R)-1-[4-(2,2-difluoroethoxy)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-7(13)8-2-4-9(5-3-8)14-6-10(11)12;/h2-5,7,10H,6,13H2,1H3;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFMNROZVAKGHC-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OCC(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide](/img/structure/B2585891.png)
![7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2585892.png)
![4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2585893.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2585894.png)
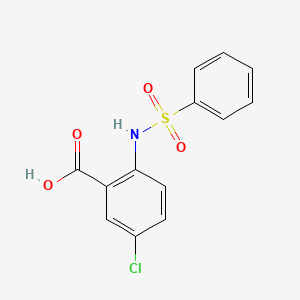
![N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2585899.png)
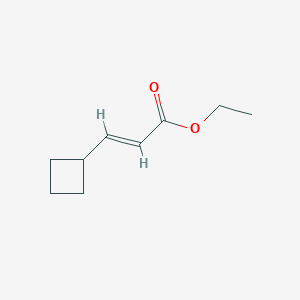
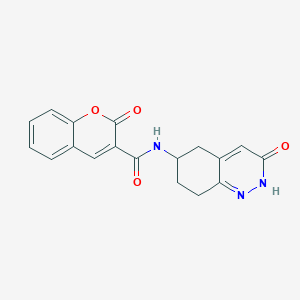
![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)
![1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2585905.png)
![5-bromo-N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2585906.png)
